molecular formula C18H28 B13952494 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene CAS No. 61761-61-3

1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13952494
CAS No.: 61761-61-3
M. Wt: 244.4 g/mol
InChI Key: LODWQODKONKUMA-UHFFFAOYSA-N
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Description

1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of tetrahydronaphthalene, characterized by the presence of pentyl and propyl substituents on the naphthalene ring

Preparation Methods

The synthesis of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-pentyl-4-propylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents replace hydrogen atoms.

Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions include various substituted naphthalenes and their derivatives.

Scientific Research Applications

1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to lipid metabolism and membrane fluidity due to its hydrophobic nature.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes and signaling pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other tetrahydronaphthalene derivatives such as:

  • 1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
  • 1-Pentyl-4-ethyl-1,2,3,4-tetrahydronaphthalene

These compounds share similar structural features but differ in the length and position of their alkyl substituents. The unique combination of pentyl and propyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.

Properties

CAS No.

61761-61-3

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

1-pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C18H28/c1-3-5-6-10-16-14-13-15(9-4-2)17-11-7-8-12-18(16)17/h7-8,11-12,15-16H,3-6,9-10,13-14H2,1-2H3

InChI Key

LODWQODKONKUMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(C2=CC=CC=C12)CCC

Origin of Product

United States

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